Cas no 89424-16-8 (Ethyl (2-isopropylbenzoyl)acetate)
Ethyl (2-isopropylbenzoyl)acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl (2-isopropylbenzoyl)acetate
- ethyl(2E,4Z)-5-(tri-n-butylstannyl)penta-2,4-binoate
- CTK0E2173
- 2,4-Pentadienoic acid, 5-(tributylstannyl)-, ethyl ester, (2E,4Z)-
- Ethyl-(2-isopropylbenzoyl)-acetat
- Ethyl3-(2-isopropylphenyl)-3-oxopropanoate
- Ethyl (2-iso-propylbenzoyl)acetate
- Ethyl(2-isopropylbenzoyl)acetate
- DB-171141
- 89424-16-8
- Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate
- ethyl 3-oxo-3-(2-propan-2-ylphenyl)propanoate
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- MDL: MFCD07783544
- Inchi: 1S/C14H18O3/c1-4-17-14(16)9-13(15)12-8-6-5-7-11(12)10(2)3/h5-8,10H,4,9H2,1-3H3
- InChI Key: BNIRJAOCEXMVKY-UHFFFAOYSA-N
- SMILES: O=C(CC(=O)OCC)C1C=CC=CC=1C(C)C
Computed Properties
- Exact Mass: 234.12600
- Monoisotopic Mass: 234.125594432Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37000
- LogP: 2.94590
Ethyl (2-isopropylbenzoyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659045-5g |
Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate |
89424-16-8 | 98% | 5g |
¥19656.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659045-10g |
Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate |
89424-16-8 | 98% | 10g |
¥27027.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659045-25g |
Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate |
89424-16-8 | 98% | 25g |
¥35126.00 | 2024-04-26 |
Ethyl (2-isopropylbenzoyl)acetate Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Ethyl (2-isopropylbenzoyl)acetate
Ethyl (2-Isopropylbenzoyl)Acetate: A Comprehensive Overview
Ethyl (2-isopropylbenzoyl)acetate, also known by its CAS number 89424-16-8, is a compound of significant interest in the fields of organic chemistry and fragrance production. This ester derivative has garnered attention due to its unique chemical structure and versatile applications. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to Ethyl (2-isopropylbenzoyl)acetate.
The chemical structure of Ethyl (2-isopropylbenzoyl)acetate consists of an ethyl group attached to a benzoyl moiety, which is further substituted with an isopropyl group at the 2-position. This substitution pattern imparts distinctive electronic and steric effects, influencing the compound's reactivity and physical properties. The molecule's aromatic ring contributes to its stability and potential for use in various chemical reactions. Recent studies have explored the role of such substituted benzoyl derivatives in enhancing the bioavailability of pharmaceutical compounds.
One of the key areas where Ethyl (2-isopropylbenzoyl)acetate finds application is in the fragrance industry. Its pleasant odor profile makes it a valuable ingredient in perfumes, cosmetics, and personal care products. The compound's ability to retain its fragrance over extended periods has been highlighted in recent research, making it a preferred choice for manufacturers seeking long-lasting scent solutions.
From a synthetic perspective, Ethyl (2-isopropylbenzoyl)acetate can be synthesized through various methods, including nucleophilic acyl substitution and esterification reactions. Recent advancements in catalytic techniques have enabled more efficient and environmentally friendly production processes. For instance, the use of enzymatic catalysts has been reported to enhance reaction yields while reducing energy consumption.
The physical properties of Ethyl (2-isopropylbenzoyl)acetate are critical for its practical applications. It exhibits a melting point of approximately -30°C and a boiling point around 150°C under standard conditions. These properties make it suitable for use in both liquid and solid formulations. Additionally, its solubility characteristics in various solvents have been studied extensively, with recent findings emphasizing its compatibility with polar solvents like ethanol and acetone.
Recent research has also explored the potential of Ethyl (2-isopropylbenzoyl)acetate as a precursor in drug delivery systems. Its ability to form stable complexes with active pharmaceutical ingredients has been investigated, with promising results indicating improved drug absorption rates. This emerging application underscores the compound's versatility beyond traditional fragrance uses.
In terms of safety considerations, Ethyl (2-isopropylbenzoyl)acetate has been classified as non-toxic under normal handling conditions. However, prolonged exposure to high concentrations may cause mild skin irritation. Regulatory bodies have established guidelines for safe handling practices to ensure minimal occupational health risks.
The environmental impact of Ethyl (2-isopropylbenzoyl)acetate has also come under scrutiny in recent years. Studies have demonstrated that it undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. This attribute aligns with growing industry trends toward sustainable chemistry practices.
In conclusion, Ethyl (2-isopropylbenzoyl)acetate stands out as a multifaceted compound with applications spanning fragrance production, pharmaceuticals, and beyond. Its unique chemical properties and recent advancements in synthesis techniques continue to drive innovation across various industries. As research into this compound progresses, it is anticipated that new applications will emerge, further solidifying its importance in modern chemistry.
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